![molecular formula C22H18N2O3S2 B2729023 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941883-64-3](/img/structure/B2729023.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 has been shown to inhibit the activity of several proteins involved in various cellular pathways, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Theoretical Investigations and Antimalarial Applications
Research has shown interest in the reactivity of N-(phenylsulfonyl)acetamide derivatives, including the synthesis of compounds with potential antimalarial activity. A study highlights the in vitro antimalarial activities of these derivatives, showcasing their promising ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and low cytotoxicity, with certain compounds demonstrating excellent selectivity and activity due to specific molecular moieties (Fahim & Ismael, 2021).
Antimicrobial Activity and Quantum Calculations
Further studies into the antimicrobial properties of these derivatives have been conducted, exploring their reactivity towards nitrogen-based nucleophiles. The synthesized compounds displayed good antimicrobial activity, with specific derivatives showing high activity against various strains. Computational quantum calculations were carried out to support these findings, establishing a correlation between experimental and theoretical data (Fahim & Ismael, 2019).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition for Cancer Therapy
N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide has been identified as a potent inhibitor of PI3Kα and mTOR, crucial in cancer therapy. Investigations aimed at improving the compound's metabolic stability led to the creation of analogues with similar in vitro potency and in vivo efficacy, showing potential for therapeutic applications (Stec et al., 2011).
Antitumor Evaluation
Another area of research involves the synthesis and evaluation of derivatives for their antitumor activity. Specific compounds were identified with considerable anticancer activity against various cancer cell lines, highlighting the importance of the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking Studies
Molecular docking studies have been utilized to explore the binding affinities of synthesized compounds against specific protein targets. These studies are crucial for understanding the molecular interactions and potential efficacy of compounds in inhibiting viral proteins or other biological targets, providing insights into their therapeutic potentials (Fahim & Ismael, 2021).
Mécanisme D'action
Target of action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of action
Benzothiazole derivatives have been shown to interact with various targets, leading to their diverse biological activities .
Biochemical pathways
Benzothiazole derivatives have been shown to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of action
Benzothiazole derivatives have been associated with diverse biological activities .
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)18-12-6-15(7-13-18)14-21(25)23-17-10-8-16(9-11-17)22-24-19-4-2-3-5-20(19)28-22/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXLWGGNSDOYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.